Senkyunolide E

Übersicht

Beschreibung

Senkyunolide E is a natural phthalide compound predominantly found in the rhizomes of Ligusticum chuanxiong, a traditional Chinese medicinal herb. This compound is known for its potential therapeutic properties, particularly in the treatment of cardiovascular and cerebrovascular diseases. This compound is part of a group of compounds that have been extensively studied for their pharmacological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Senkyunolide E typically involves the extraction from natural sources such as Ligusticum chuanxiong. The extraction process includes the use of solvents like ethanol or methanol, followed by purification techniques such as column chromatography. The synthetic route may also involve the cyclization of precursor compounds under specific conditions to form the phthalide structure.

Industrial Production Methods: Industrial production of this compound focuses on optimizing the extraction and purification processes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed to isolate and purify this compound from plant extracts. The scalability of these methods is crucial for producing sufficient quantities for research and therapeutic use.

Analyse Chemischer Reaktionen

Types of Reactions: Senkyunolide E undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different pharmacological properties.

Reduction: Reduction reactions can convert this compound into more reduced forms, potentially altering its biological activity.

Substitution: Substitution reactions can introduce different functional groups into the phthalide structure, modifying its chemical and biological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Senkyunolide E exhibits several pharmacological activities, including:

- Anti-inflammatory Effects : Research indicates that senkyunolides, including E, modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

- Neuroprotective Effects : this compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its potential as a treatment for brain-related disorders.

- Antioxidant Activity : The compound demonstrates significant antioxidant capabilities, which can help mitigate oxidative stress-related damage in cells.

2.1. Neurological Disorders

This compound has shown promise in preclinical studies focused on neurological health. Its neuroprotective effects are particularly relevant in conditions like Alzheimer’s disease and other forms of dementia. For instance:

- Case Study : In a murine model of Alzheimer's disease, this compound administration resulted in improved cognitive function and reduced amyloid plaque accumulation, suggesting its potential as a therapeutic agent.

2.2. Cardiovascular Health

The compound is also being investigated for its cardiovascular protective effects:

- Mechanism : this compound may exert cardioprotective effects through modulation of signaling pathways related to vascular health and inflammation.

- Clinical Observations : Patients with coronary artery disease showed improved outcomes when treated with formulations containing this compound as part of a comprehensive treatment regimen.

4.1. Summary of Pharmacological Studies on this compound

Wirkmechanismus

The mechanism of action of Senkyunolide E involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in inflammatory and oxidative stress responses. This compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative damage, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Senkyunolide E is often compared with other phthalide compounds such as Senkyunolide I and Ligustilide. While these compounds share similar structures, this compound is unique in its specific pharmacological profile and stability. For instance:

Biologische Aktivität

Senkyunolide E is a bioactive compound derived from the traditional Chinese medicinal herb Ligusticum chuanxiong (Chuanxiong). This compound has garnered attention for its diverse pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective effects. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is part of a larger family of compounds known as senkyunolides, which are phthalides characterized by their unique chemical structure. These compounds are primarily extracted from Ligusticum chuanxiong, a herb commonly used in traditional Chinese medicine for treating various ailments, particularly those related to blood circulation and pain relief.

Pharmacological Activities

The pharmacological activities of this compound include:

- Anti-inflammatory Effects : this compound has been shown to inhibit pro-inflammatory cytokines and modulate inflammatory pathways such as NF-κB and MAPK signaling pathways. This activity contributes to its potential use in treating inflammatory disorders.

- Analgesic Properties : Studies have indicated that this compound can alleviate pain through mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs), making it a candidate for pain management therapies.

- Neuroprotective Effects : Research suggests that this compound may protect neuronal cells from oxidative stress and apoptosis, particularly in models of cerebral ischemia. This neuroprotective effect is linked to its ability to cross the blood-brain barrier (BBB) effectively.

Data Table: Summary of Biological Activities

Case Study 1: Neuroprotection in Cerebral Ischemia

A study investigated the effects of this compound on neuronal cell survival in a rat model of cerebral ischemia. The results demonstrated that treatment with this compound significantly reduced neuronal apoptosis and improved functional recovery post-ischemia. The underlying mechanism involved the activation of the PI3K/AKT signaling pathway, which plays a critical role in cell survival and metabolism.

Case Study 2: Anti-inflammatory Effects in Rheumatoid Arthritis

In a clinical trial involving patients with rheumatoid arthritis, administration of this compound resulted in a marked decrease in inflammatory markers such as TNF-α and IL-6. Patients reported reduced joint pain and improved mobility over the treatment period. These findings suggest that this compound could serve as an adjunct therapy for managing rheumatoid arthritis symptoms.

Research Findings

Recent studies have expanded our understanding of the pharmacokinetics and bioavailability of this compound. It has been noted that:

- High Bioavailability : this compound exhibits high bioavailability due to its lipophilic nature, allowing it to be effectively absorbed when administered orally.

- Blood-Brain Barrier Penetration : Its ability to cross the BBB opens avenues for potential applications in treating neurological disorders such as Alzheimer's disease and stroke-related injuries.

Eigenschaften

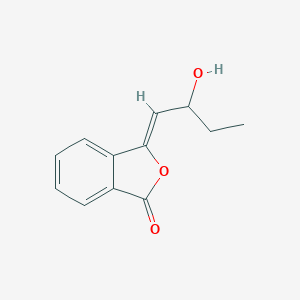

IUPAC Name |

(3Z)-3-(2-hydroxybutylidene)-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-8(13)7-11-9-5-3-4-6-10(9)12(14)15-11/h3-8,13H,2H2,1H3/b11-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGLCXMIVOLFJJ-XFFZJAGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=C1C2=CC=CC=C2C(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(/C=C\1/C2=CC=CC=C2C(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential anti-cancer mechanisms of Senkyunolide E?

A1: While this compound's precise anti-cancer mechanisms are still being investigated, research suggests it may target multiple signaling pathways involved in cancer development. One study using network pharmacology and in vitro experiments indicated that this compound, as a potential core active ingredient in Tao Hong Si Wu Decoction (THSWD), might contribute to the decoction's anti-breast cancer effects by modulating the Ras, FoxO, and PI3K-Akt signaling pathways. [] This modulation potentially impacts the expression of crucial genes like HRAS, MAPK1, AKT1, GRB2, and MAPK14, ultimately hindering the proliferation of breast cancer cells. []

Q2: Besides its presence in THSWD, are there other sources or derivatives of this compound?

A2: Yes, this compound is found in Angelica acutiloba, commonly known as toki, a plant used in traditional medicine. [] Furthermore, researchers have synthesized chiral aza-analogues of this compound through a diastereoselective alkylation process involving the aromatic enamidone functionality in the Isoindole series. [, ] These synthetic approaches could pave the way for developing new compounds with potentially improved therapeutic properties.

Q3: What other ligustilide derivatives are found alongside this compound in Angelica acutiloba?

A3: Angelica acutiloba contains a rich profile of ligustilide derivatives. Alongside this compound, researchers have identified Senkyunolide F, H, and I in this plant. [] Additionally, a known ligustilide dimer, levistolide A, and three novel ligustilide derivatives were also isolated. [] These findings highlight the chemical diversity within this plant and its potential as a source of bioactive compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.